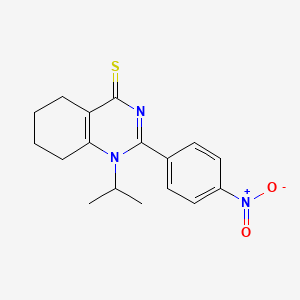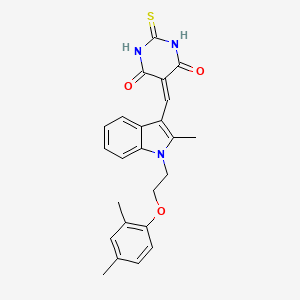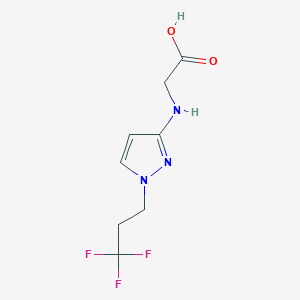![molecular formula C16H20N6O B2880062 4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380088-82-2](/img/structure/B2880062.png)
4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a cyclopropylpyrimidine moiety and a methoxypyrimidine group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 6-cyclopropylpyrimidine-4-amine with piperazine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methoxypyrimidine under specific conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for anti-tubercular activity.
Uniqueness
4-Cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its unique combination of a cyclopropylpyrimidine moiety and a methoxypyrimidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O/c1-23-15-4-5-17-16(20-15)22-8-6-21(7-9-22)14-10-13(12-2-3-12)18-11-19-14/h4-5,10-12H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDKQUMYOZZBKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-((4-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2879979.png)
![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)
![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)
![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)
![3-chloro-N-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2879990.png)
![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)



![1,3-dimethyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2879998.png)
![ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2879999.png)
![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)
